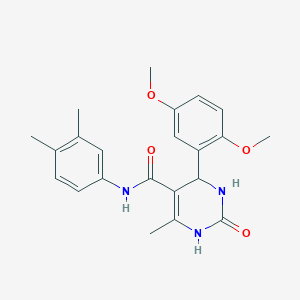

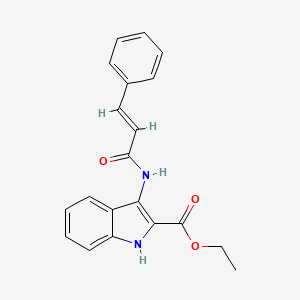

4-(N,N-dimethylsulfamoyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(N,N-dimethylsulfamoyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a chemical entity that appears to be designed for biological applications, potentially in the realm of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insight into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods, including microwave-assisted synthesis, as demonstrated in the first paper. This method is described as facile and solvent-free, which suggests that it could be an efficient approach for synthesizing the compound of interest. The Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized and confirmed by IR, NMR, mass spectral study, and elemental analysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically confirmed using spectroscopic methods such as IR and NMR, as well as mass spectrometry. These techniques ensure the correct assembly of the molecular framework, which is crucial for the intended biological activity. The presence of a tetrazole group in the compound of interest, similar to the thiadiazole scaffold in the first paper, suggests that it may also exhibit significant biological properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are not explicitly detailed in the provided papers. However, the synthesis process likely involves the formation of amide bonds and the incorporation of various functional groups that contribute to the biological activity of the compounds. The Schiff's base formation is a key step in the synthesis of the compounds in the first paper, which may be relevant to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their biological activity and drug-like behavior. The first paper discusses the ADMET properties of the synthesized compounds, indicating good oral drug-like behavior. This suggests that the compound of interest may also possess favorable ADMET properties, which are important for its potential use as a therapeutic agent .

Biological Evaluation

The biological evaluation of benzamide derivatives, as seen in both papers, involves screening against various biological targets. The first paper reports in vitro anticancer activity against several human cancer cell lines, with some compounds exhibiting promising activity . The second paper discusses the inhibitory potential against alkaline phosphatases and ecto-5'-nucleotidases, indicating the potential of these compounds to bind nucleotide protein targets . These evaluations are essential for determining the therapeutic potential of the compound of interest.

Wissenschaftliche Forschungsanwendungen

Benzamides in Scientific Research

Benzamides are a class of compounds with diverse therapeutic properties. For example, certain benzamide derivatives have been studied for their potential antipsychotic effects. They have been found to reduce spontaneous locomotion in animal models, indicating antipsychotic-like properties without interacting with dopamine receptors, suggesting a novel mechanism of action for psychiatric conditions (Wise et al., 1987).

Sulfamoyl Derivatives in Drug Discovery

Sulfamoyl derivatives are known for their role in medicinal chemistry, including as diuretics and antihypertensive agents. They have also been explored for their potential to inhibit enzyme activity, which is crucial in the development of drugs targeting various diseases.

Tetrazole-Containing Compounds

Tetrazoles are heterocyclic aromatic compounds with applications ranging from pharmaceuticals to agrochemicals. They have been utilized in the synthesis of coordination networks due to their ability to form strong hydrogen bonds and weak intermolecular interactions, contributing to the development of materials with potential nonlinear optical properties (Liao et al., 2013).

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O3S/c1-23(2)28(26,27)15-9-3-12(4-10-15)17(25)19-11-16-20-21-22-24(16)14-7-5-13(18)6-8-14/h3-10H,11H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIZFEXLRIEDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(ethylamino)ethyl]acetamide](/img/structure/B2517399.png)

![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)

![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)

![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2517414.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517415.png)